3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
“3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “5-Norbornene-2,3-dicarboxylic Acid Monomethyl Ester” and "3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)
. This indicates that the compound has a bicyclic structure with a methoxycarbonyl group attached . Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.20 g/mol . The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, NMR data, and IR spectrum can be found in the synthesis analysis of a related compound .Scientific Research Applications
Alicyclic Polymers for Resist Applications
- Synthesis and Characterization : A study by Okoroanyanwu et al. (1998) explored the synthesis of new alicyclic polymers designed for 193 nm photoresist materials. These polymers, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, demonstrated solubility in common organic solvents and varied glass transition temperatures depending on their specific structure and polymerization mode (Okoroanyanwu et al., 1998).
Catalysis and Polymerization
- (η3-allyl)palladium(II) Catalysts : Research by Reinmuth et al. (1996) focused on the use of (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The study achieved homo- and copolymers with high yields, highlighting the utility of these catalysts in polymer synthesis (Reinmuth et al., 1996).
Transition Metal Complex Synthesis
- Preparation of Transition Metal Complexes : McCann et al. (1997) utilized metathesis reactions to prepare various transition metal complexes of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The study provided valuable insights into the structural characteristics of these complexes, which are significant for understanding their potential applications in catalysis and materials science (McCann et al., 1997).
Ring-Opening Metathesis Polymerization
- Kinetics and Catalyst Content : A study by Mühlebach et al. (1994) explored the ring-opening metathesis polymerization of bicyclo[2.2.1]hept-2-ene and its derivatives. The research provided insights into the polymerization kinetics and the content of ruthenium in the polymers, which is crucial for understanding the efficiency and sustainability of the polymerization process (Mühlebach et al., 1994).
Photoreactive Polymers
- UV-Induced Modulation : Griesser et al. (2009) investigated the use of poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) in photoreactive polymers. The study demonstrated that UV irradiation led to significant changes in the refractive index and surface properties of these polymers, making them suitable for optical applications (Griesser et al., 2009).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to participate in various biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885420 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36897-94-6, 4883-79-8 | |
Record name | 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36897-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl hydrogen (endo-endo)-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | |
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Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036897946 | |
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Record name | 36897-94-6 | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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Record name | Methyl hydrogen (endo-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.176 | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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